

L-Aspartic Acid β -Hydroxamate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Aspartic acid beta-hydroxamate*

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Introduction: Unveiling a Molecule of Intriguing Duality

L-Aspartic acid β -hydroxamate (L-AHA), a non-proteinogenic amino acid derivative of L-aspartic acid, stands as a molecule of significant interest in the realms of biochemistry, pharmacology, and drug development.^{[1][2]} Its deceptively simple structure belies a remarkable functional duality, acting as both a potent enzyme inhibitor and a valuable enzymatic substrate. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted biological activities of L-AHA, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its interactions with key enzymes, provide detailed experimental protocols, and present a comprehensive overview of its applications, grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-AHA is fundamental to its application in research and development.

Property	Value	Source
CAS Number	1955-68-6	[1][3]
Molecular Formula	C4H8N2O4	[2][4]
Molecular Weight	148.12 g/mol	[3][4]
Appearance	White to off-white solid	[4]
Melting Point	171-172 °C	[5]
Solubility	Water: 62.5 mg/mL (421.96 mM)	[4]
Storage	Powder: -20°C (stable for 3 years)	[4]
In solution: -80°C (stable for 6 months)	[4]	

Historical Perspective and Discovery

The journey of L-Aspartic acid β -hydroxamate is intrinsically linked to the broader exploration of hydroxamic acids as biologically active molecules. While a singular, seminal "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be contextualized within the mid-20th-century investigations into amino acid metabolism and enzyme inhibition. The core hydroxamic acid moiety was recognized for its ability to chelate metal ions, a property that would later prove crucial to its inhibitory activities against various metalloenzymes. The synthesis and study of amino acid hydroxamates, including L-AHA, were driven by the quest for specific enzyme inhibitors that could serve as tools to elucidate metabolic pathways and as potential therapeutic agents.

Synthesis of L-Aspartic Acid β -Hydroxamate: From Benchtop to Advanced Methodologies

The synthesis of L-AHA involves the formation of a hydroxamate group from the β -carboxyl group of L-aspartic acid. Several methods have been developed, ranging from classical solution-phase chemistry to more sophisticated solid-phase techniques.

Classical Solution-Phase Synthesis: A Foundational Approach

The most direct method for synthesizing L-AHA involves the reaction of an L-aspartic acid derivative with hydroxylamine.[1] This approach necessitates the activation of the β -carboxyl group to facilitate nucleophilic attack by hydroxylamine.

Experimental Protocol: Solution-Phase Synthesis of L-Aspartic Acid β -Hydroxamate

Objective: To synthesize L-Aspartic acid β -hydroxamate from L-aspartic acid.

Materials:

- L-Aspartic acid
- Thionyl chloride (SOCl_2)
- Anhydrous methanol
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium methoxide (NaOMe) in methanol
- Anhydrous diethyl ether
- Standard laboratory glassware and stirring equipment
- pH meter

Methodology:

- Esterification of L-Aspartic Acid:
 - Suspend L-Aspartic acid in anhydrous methanol.
 - Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the L-aspartic acid dissolves completely, forming the dimethyl ester.
- Remove the solvent under reduced pressure to obtain L-aspartic acid dimethyl ester hydrochloride.
- Preparation of Hydroxylamine Solution:
 - Dissolve hydroxylamine hydrochloride in anhydrous methanol.
 - Add a solution of sodium methoxide in methanol to neutralize the hydrochloride and generate free hydroxylamine.
 - Filter the resulting sodium chloride precipitate and use the filtrate containing free hydroxylamine directly in the next step.
- Hydroxamate Formation:
 - Dissolve the L-aspartic acid dimethyl ester hydrochloride in anhydrous methanol.
 - Add the prepared methanolic solution of free hydroxylamine to the ester solution.
 - Adjust the pH of the reaction mixture to approximately 8.5 with a solution of sodium methoxide in methanol.
 - Stir the reaction mixture at room temperature for several hours.
- Purification and Isolation:
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, acidify the mixture with hydrochloric acid.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

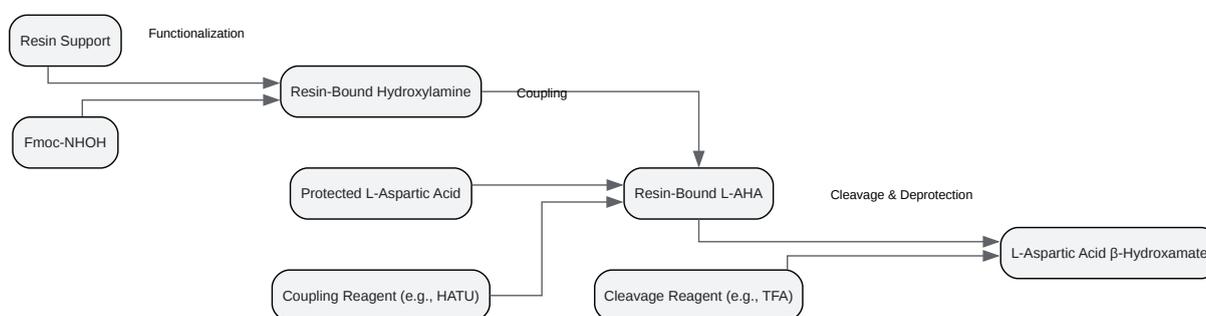
- Wash the resulting crystals with cold diethyl ether and dry under vacuum to yield pure L-Aspartic acid β -hydroxamate.

Causality Behind Experimental Choices:

- Esterification: The protection of the carboxyl groups as methyl esters prevents unwanted side reactions and increases the solubility of the starting material in organic solvents. Thionyl chloride is an effective reagent for this transformation.
- Use of Free Hydroxylamine: Hydroxylamine hydrochloride is a stable salt, but the free base is required for the nucleophilic attack. In situ generation from the hydrochloride salt using a strong base like sodium methoxide is a common and efficient strategy.
- pH Control: Maintaining a slightly basic pH (around 8.5) is crucial for the hydroxamate formation. At this pH, hydroxylamine is sufficiently nucleophilic to attack the ester, while minimizing side reactions.

Advanced Synthesis: Solid-Phase Methodology

For applications requiring high purity and amenability to automation, solid-phase synthesis offers significant advantages.[1] This method involves anchoring a protected hydroxylamine to a resin, followed by coupling with a protected L-aspartic acid derivative.



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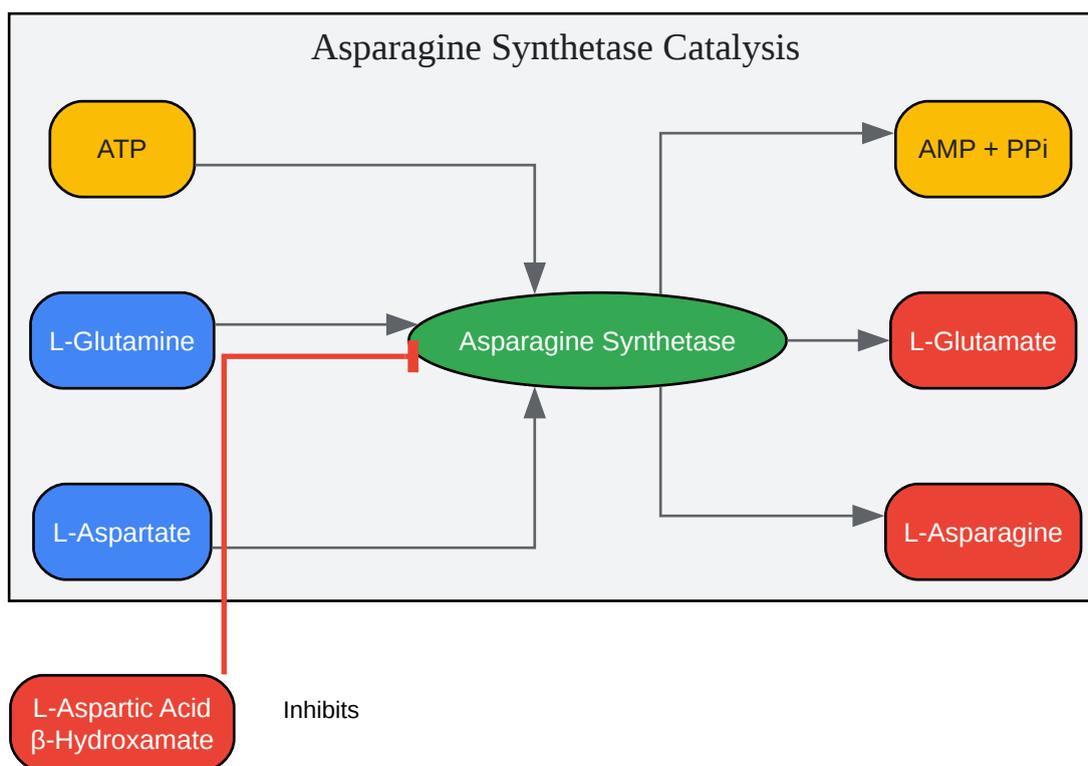
Caption: Solid-phase synthesis workflow for L-Aspartic acid β -hydroxamate.

Biological Activities and Mechanisms of Action

L-AHA exerts its biological effects through several distinct mechanisms, making it a valuable tool for probing various cellular processes.

Inhibition of Asparagine Synthetase: A Key Metabolic Intervention

A primary and well-established role of L-AHA is the inhibition of asparagine synthetase (ASNS), the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate and glutamine.^[1] This inhibition is of particular interest in oncology, as some cancer cells exhibit a high demand for asparagine and are sensitive to its depletion.^[6]



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Caption: Inhibition of Asparagine Synthetase by L-Aspartic acid β -hydroxamate.

The mechanism of ASNS involves two active sites connected by an ammonia tunnel.[7] Glutamine is hydrolyzed at one site to produce ammonia, which is then channeled to the second site to react with β -aspartyl-AMP, formed from L-aspartate and ATP, to yield L-asparagine. L-AHA acts as a competitive inhibitor with respect to L-aspartate, binding to the synthetase active site and preventing the formation of the β -aspartyl-AMP intermediate.

Inhibition of Serine Racemase: Modulating Neurotransmission

L-AHA is a potent and reversible inhibitor of serine racemase, the enzyme that converts L-serine to D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. By inhibiting serine racemase, L-AHA can modulate NMDA receptor activity, making it a valuable tool for neuroscience research and a potential therapeutic for neurological disorders associated with NMDA receptor dysfunction.[1][8] The inhibition is competitive with respect to L-serine.[1][8]

Substrate for L-Asparaginase: A Tool for Enzymatic Assays

Paradoxically, L-AHA also serves as a substrate for the enzyme L-asparaginase.[1] This enzyme, used as an anti-cancer therapeutic, catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. L-asparaginase can also hydrolyze L-AHA to L-aspartic acid and hydroxylamine.[1] This property is exploited in a colorimetric assay to measure L-asparaginase activity.

Experimental Protocol: Colorimetric Assay of L-Asparaginase Activity

Objective: To determine the enzymatic activity of L-asparaginase using L-Aspartic acid β -hydroxamate as a substrate.

Principle: L-asparaginase hydrolyzes L-AHA to produce hydroxylamine. The hydroxylamine is then reacted with an acidic ferric chloride solution to form a colored ferric-hydroxamate complex, which can be quantified spectrophotometrically at 540 nm.

Materials:

- L-Asparaginase enzyme solution
- L-Aspartic acid β -hydroxamate (substrate)
- Tris-HCl buffer (e.g., 50 mM, pH 8.6)
- Ferric chloride reagent (e.g., 10% FeCl_3 in 0.1 M HCl)
- Spectrophotometer and cuvettes

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of L-Aspartic acid β -hydroxamate in Tris-HCl buffer.
 - Prepare a series of dilutions of the L-asparaginase enzyme in Tris-HCl buffer.
- Enzymatic Reaction:
 - In a microcentrifuge tube, mix a defined volume of the L-AHA substrate solution with a defined volume of the enzyme solution.
 - Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-30 minutes).
 - Prepare a blank control containing the substrate solution and buffer but no enzyme.
- Termination of Reaction and Color Development:
 - Stop the enzymatic reaction by adding a volume of the ferric chloride reagent. This also initiates the color development.
 - Centrifuge the tubes to pellet any precipitate.
- Spectrophotometric Measurement:
 - Transfer the supernatant to a cuvette.
 - Measure the absorbance at 540 nm against the blank control.

- Calculation of Activity:
 - Create a standard curve using known concentrations of hydroxylamine.
 - Calculate the amount of hydroxylamine produced in the enzymatic reaction from the standard curve.
 - Express the L-asparaginase activity in standard units (e.g., μmol of hydroxylamine produced per minute per mg of enzyme).

Causality Behind Experimental Choices:

- pH 8.6: This pH is optimal for the activity of many L-asparaginases.
- 37°C Incubation: This temperature is generally optimal for enzymatic activity and mimics physiological conditions.
- Ferric Chloride Reagent: This reagent serves a dual purpose: it stops the enzymatic reaction by denaturing the enzyme and it reacts with the hydroxylamine product to generate a stable, colored complex for quantification.

Applications in Research and Drug Development

The unique biological activities of L-AHA have positioned it as a valuable molecule in various research and therapeutic areas.

Oncology Research

The inhibitory effect of L-AHA on asparagine synthetase and its cytotoxicity against certain cancer cells make it a compound of interest in oncology. A comparative study on L5178Y murine leukemia cells demonstrated that both L- and D-isomers of aspartic acid β -hydroxamate exhibited significant inhibitory activity against cell proliferation.^[1]

Cell Line	Compound	Activity
L5178Y Murine Leukemia	L-Aspartic acid β -hydroxamate	Inhibits cell proliferation
L5178Y Murine Leukemia	D-Aspartic acid β -hydroxamate	Inhibits cell proliferation

Ophthalmology

Recent preclinical studies have highlighted the therapeutic potential of L-AHA in treating choroidal neovascularization (CNV), a hallmark of exudative age-related macular degeneration. Intravenous injection of L-AHA in a mouse model of CNV significantly reduced the neovascularization.[1] The proposed mechanism involves the reduction of vascular endothelial growth factor (VEGF) and macrophage chemotactic protein 1 (MCP-1) production.[1]

Cardiovascular Research

L-AHA has been shown to exhibit inhibitory activity against angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This suggests its potential as a lead compound for the development of novel antihypertensive agents.

Parameter	Value
ACE IC50	4.92 mM
Apparent Inhibition Constant (Ki)	2.20 mM
Type of Inhibition	Competitive

Conclusion and Future Directions

L-Aspartic acid β -hydroxamate has emerged from a foundational biochemical reagent to a molecule with significant therapeutic potential. Its ability to selectively inhibit key enzymes in metabolism and neurotransmission, coupled with its utility as an enzymatic substrate, underscores its versatility. Future research should focus on elucidating the precise structural basis of its interaction with asparagine synthetase to guide the design of more potent and selective inhibitors. Further in vivo studies are warranted to explore its full therapeutic potential in oncology, ophthalmology, and cardiovascular disease. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize L-Aspartic acid β -hydroxamate in their scientific endeavors, ultimately contributing to advancements in medicine and our understanding of fundamental biological processes.

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